Denufosol
CAS No.: 211448-85-0
Cat. No.: VC1833721
Molecular Formula: C18H27N5O21P4
Molecular Weight: 773.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 211448-85-0 |
|---|---|
| Molecular Formula | C18H27N5O21P4 |
| Molecular Weight | 773.3 g/mol |
| IUPAC Name | [[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
| Standard InChI | InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1 |
| Standard InChI Key | FPNPSEMJLALQSA-MIYUEGBISA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |
| SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
Introduction
Background and Development History
Denufosol tetrasodium is a selective P2Y2 agonist that was designed as an inhaled medication specifically targeting the pathophysiological mechanisms underlying cystic fibrosis. The compound was developed to enhance the lung's innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel that functions similarly to the defective channel in CF patients . Originally investigated by Inspire Pharmaceuticals, denufosol showed initial promise in early clinical trials, sparking hope for an effective treatment that could address the underlying mechanisms of CF rather than merely treating symptoms .
The development timeline for denufosol included extensive preclinical testing followed by multiple clinical trials. Despite early promise, the clinical development program for denufosol was discontinued in 2011 after disappointing results from the second Phase 3 clinical trial . This represented a significant setback in the development of novel treatments for cystic fibrosis patients with mild lung disease .
Chemical Properties and Structure
Denufosol tetrasodium is chemically known as P1-(Uridine 5')-P4-(2'-Deoxycytidine 5') Tetraphosphate, Tetrasodium Salt with the CAS number 318250-11-2 . The compound is classified as a small molecule with an average molecular weight of 861.25 Da . It belongs to a class of compounds known as dinucleotide polyphosphates, specifically designed to interact with P2Y receptors.
Identification Details
| Parameter | Information |
|---|---|
| Generic Name | Denufosol |
| Salt Form | Denufosol tetrasodium |
| DrugBank Accession Number | DB04983 |
| CAS Number | 318250-11-2 |
| Alternative ID | INS37217 |
| Classification | Small Molecule |
| Molecular Weight | 861.25 Da (average) |
| Regulatory Status | Investigational (not FDA approved) |
Mechanism of Action
Denufosol's therapeutic approach was innovative compared to other CF treatments available at the time. As a selective P2Y2 receptor agonist, it was designed to bypass the defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel that characterizes the disease . This mechanism represents a differentiated approach relative to other approved CF products that were available during its development .
Pharmacological Actions
Denufosol's mechanism involves several complementary actions that collectively aim to improve mucociliary clearance:
-
Hydration of airways by stimulating chloride and liquid secretion on the epithelial cell surface
-
Inhibition of epithelial sodium absorption to maintain hydration
-
Enhancement of ciliary beat frequency to improve mucus clearance
These actions were particularly valuable for addressing the early pathophysiological changes in CF lung disease, where mucus stasis and impaired mucociliary clearance precede chronic infection and inflammation .
Target Information
| Parameter | Details |
|---|---|
| Target | P2Y purinoceptor 2 |
| Organism | Humans |
| Pharmacological Action | Agonist |
| Gene Name | P2RY2 |
| UniProt ID | P41231 |
| Target Function | Receptor for ATP and UTP coupled to G-proteins that activate a phosphatidylinositol-calcium second messenger system |
Pharmacokinetics and Delivery
Denufosol was developed as an inhaled medication, administered via jet nebulizer directly to the airways to maximize local effects while minimizing systemic exposure . This delivery method was crucial for the drug's mechanism, as it needed to act directly on airway epithelial cells.
In radiolabeled deposition studies conducted with P2Y2 agonists in healthy non-smokers and smokers, approximately 7mg of a 40-mg nebulizer (PARI LC Star) load was deposited in the lungs . Pharmacokinetic studies in healthy volunteers demonstrated very limited systemic absorption, even when doses as high as 200mg of denufosol were nebulized . This favorable pharmacokinetic profile suggested that high concentrations could be achieved in the airways with minimal systemic exposure, potentially reducing the risk of adverse effects outside the respiratory system.
Clinical Development Program
The clinical development of denufosol included a comprehensive program of Phase 1, 2, and 3 trials, with the Phase 3 program consisting of two major trials known as TIGER-1 and TIGER-2.
TIGER-1 Trial
The TIGER-1 trial represented the first Phase 3 evaluation of denufosol and produced encouraging results that were published in the American Journal of Respiratory and Critical Care Medicine .
| Parameter | Details |
|---|---|
| Study Design | 24-week placebo-controlled, double-blind, randomized trial followed by 24-week open-label extension |
| Population | 352 patients with mild CF lung disease (baseline FEV₁ ≥ 75% of predicted normal) |
| Dosage | 60 mg of denufosol administered three times daily by jet nebulizer |
| Primary Endpoint | Change in FEV₁ from baseline compared to placebo at Week 24 |
| Results | 45 mL treatment group difference (p=0.047) |
| Open-Label Extension | Progressive improvement in lung function observed |
During the placebo-controlled portion of TIGER-1, patients receiving denufosol demonstrated a statistically significant improvement in FEV₁ (Forced Expiratory Volume in One Second) of 45 mL compared to placebo (p=0.047) . This result was considered particularly meaningful given that the patient population studied had little to no pulmonary function impairment at baseline, making improvements more difficult to demonstrate .
In the open-label extension phase, patients who continued on denufosol for the entire 48-week study period showed a mean improvement in FEV₁ of 0.115 L by the end of the study . Patients who switched from placebo to denufosol during the extension phase demonstrated a mean improvement of 0.078 L in FEV₁ at Week 48 .
Development Discontinuation and Implications
Following the disappointing results from the TIGER-2 trial, Inspire Pharmaceuticals announced in January 2011 that they would conduct a thorough analysis of the data to understand the unexpected results and determine the impact on any future development of denufosol . Despite having previously filed a New Drug Application (NDA) with the FDA, clinical development of denufosol was discontinued after the negative TIGER-2 results .
The failure of denufosol in its second Phase 3 trial was described as "a serious disappointment to the entire CF community" by Robert J. Beall, Ph.D., then-president and CEO of the Cystic Fibrosis Foundation . This outcome highlighted the challenges inherent in developing new therapies for cystic fibrosis and the unpredictable nature of drug development, particularly for novel mechanisms of action.
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